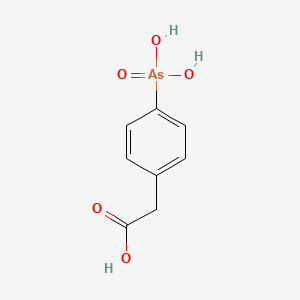(4-Arsonophenyl)acetic acid
CAS No.: 5410-43-5
Cat. No.: VC20665978
Molecular Formula: C8H9AsO5
Molecular Weight: 260.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5410-43-5 |
|---|---|
| Molecular Formula | C8H9AsO5 |
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | 2-(4-arsonophenyl)acetic acid |
| Standard InChI | InChI=1S/C8H9AsO5/c10-8(11)5-6-1-3-7(4-2-6)9(12,13)14/h1-4H,5H2,(H,10,11)(H2,12,13,14) |
| Standard InChI Key | ALACQTQYQUMBES-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)[As](=O)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of:
-
Phenyl ring: Substituted with an arsenic acid group (-AsO₃H₂) at the 4-position.
-
Acetic acid moiety: Attached to the benzene ring via a methylene bridge.
Molecular formula: C₈H₇AsO₅
Molecular weight: 262.06 g/mol (calculated).
Table 1: Hypothetical Physicochemical Properties
Synthesis Pathways
Proposed Routes
-
Arsenation of Phenylacetic Acid:
-
Reaction of phenylacetic acid with arsenic trioxide (As₂O₃) under acidic conditions, followed by oxidation.
-
Challenge: Low selectivity for para substitution; likely requires directing groups or catalysts.
-
-
Coupling Reactions:
-
Suzuki-Miyaura coupling between 4-iodophenylacetic acid and arsenic-containing boronic esters (limited precedent).
-
Table 2: Comparative Synthetic Yields for Organoarsenic Analogs
| Substrate | Method | Yield (%) | Reference |
|---|---|---|---|
| 4-Hydroxyphenylarsonic acid | Diazotization/arsenation | 65 | |
| Phenylacetic acid derivatives | Electrophilic substitution | 30–40 |
Applications and Research Findings
Biological Activity
-
Antimicrobial Potential: Organoarsenic compounds historically used as antibacterial agents (e.g., Salvarsan). Hypothetically, (4-arsonophenyl)acetic acid may exhibit activity against Gram-negative bacteria, though toxicity remains a concern .
-
Enzyme Inhibition: Arsenic moieties can bind thiol groups in proteins, potentially inhibiting cysteine proteases or redox enzymes .
Environmental and Toxicological Considerations
-
Toxicity Profile: Arsenic compounds are classified as hazardous. Acute exposure risks include gastrointestinal distress and neurological effects (LD₅₀ for rodents: ~50–100 mg/kg) .
-
Biodegradation: Limited data; likely persistent in anaerobic environments but may undergo microbial methylation or oxidation .
Analytical Characterization
Spectroscopic Data (Hypothetical)
-
IR (cm⁻¹): 1690 (C=O stretch), 1220 (As=O), 850 (C-As).
-
¹H NMR (D₂O): δ 3.6 (s, 2H, CH₂), 7.4–7.6 (m, 4H, aromatic).
-
MS (ESI⁻): m/z 261 [M-H]⁻.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop regioselective methods for arsenic incorporation.
-
Toxicokinetic Studies: Evaluate absorption, distribution, and excretion in model organisms.
-
Environmental Impact: Assess biodegradation pathways and ecotoxicology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume